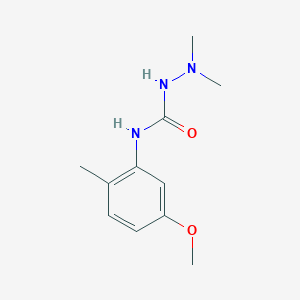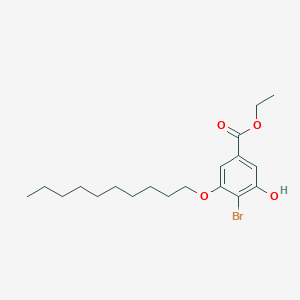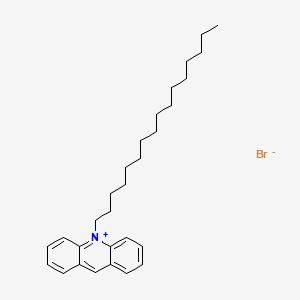![molecular formula C16H18N2OS B12541821 Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- CAS No. 832099-07-7](/img/structure/B12541821.png)
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[4-(Phenylmethoxy)phenyl]ethyl]-Thioharnstoff ist eine organische Schwefelverbindung mit einer einzigartigen Struktur, die eine Thioharnstoffgruppe umfasst, die an einen Phenylmethoxyphenyl-Ethyl-Rest gebunden ist. Diese Verbindung gehört zu einer größeren Klasse von Thioharnstoffen, die für ihre vielfältigen Anwendungen in der organischen Synthese, in Pharmazeutika und in industriellen Prozessen bekannt sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [1-[4-(Phenylmethoxy)phenyl]ethyl]-Thioharnstoff beinhaltet typischerweise die Reaktion von Anilinderivaten mit Schwefelkohlenstoff (CS₂) unter kontrollierten Bedingungen. Die Reaktion verläuft über die Bildung eines intermediären Isothiocyanats, das anschließend mit einem geeigneten Amin behandelt wird, um das gewünschte Thioharnstoffderivat zu ergeben .
Industrielle Produktionsmethoden
Im industriellen Maßstab werden Thioharnstoffverbindungen häufig durch die Reaktion von Schwefelwasserstoff mit Calciumcyanamid in Gegenwart von Kohlendioxid hergestellt. Dieses Verfahren ist effizient und skalierbar, wodurch es sich für die großtechnische Produktion eignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[1-[4-(Phenylmethoxy)phenyl]ethyl]-Thioharnstoff durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Thioharnstoff kann zu Thioharnstoffdioxid oxidiert werden, einem gängigen Reduktionsmittel.
Reduktion: Unter bestimmten Bedingungen kann Thioharnstoff zu entsprechenden Aminen reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Nukleophile wie Halogenide und Amine werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Thioharnstoffdioxid, substituierte Thioharnstoffe und verschiedene Aminderivate .
Wissenschaftliche Forschungsanwendungen
[1-[4-(Phenylmethoxy)phenyl]ethyl]-Thioharnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf sein potenzielles antibakterielles, antioxidatives und krebshemmendes Potenzial untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und Alzheimer untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Fotofilmen und Textilien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von [1-[4-(Phenylmethoxy)phenyl]ethyl]-Thioharnstoff beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Wirkmechanismus
The mechanism of action of thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Harnstoff: Strukturell ähnlich, enthält aber ein Sauerstoffatom anstelle von Schwefel.
Selenharnstoff: Enthält Selen anstelle von Schwefel.
Isothioharnstoff: Eine tautomere Form von Thioharnstoff mit unterschiedlichen chemischen Eigenschaften.
Einzigartigkeit
Der [1-[4-(Phenylmethoxy)phenyl]ethyl]-Thioharnstoff ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale und des Vorhandenseins der Phenylmethoxyphenyl-Ethyl-Gruppe, die im Vergleich zu anderen Thioharnstoffderivaten unterschiedliche chemische und biologische Eigenschaften verleiht .
Eigenschaften
CAS-Nummer |
832099-07-7 |
|---|---|
Molekularformel |
C16H18N2OS |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-(4-phenylmethoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-12(18-16(17)20)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H3,17,18,20) |
InChI-Schlüssel |
BYIUCWKGFLJOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)


![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)

![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)
